molecular formula C9H11Cl2NO B12970736 (R)-1-(2,3-Dichlorophenyl)-2-methoxyethanamine

(R)-1-(2,3-Dichlorophenyl)-2-methoxyethanamine

Katalognummer: B12970736
Molekulargewicht: 220.09 g/mol
InChI-Schlüssel: DDXNTWRIQNMNFE-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(2,3-Dichlorophenyl)-2-methoxyethanamine is a chiral amine compound characterized by the presence of two chlorine atoms on the phenyl ring and a methoxy group attached to the ethanamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,3-Dichlorophenyl)-2-methoxyethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,3-dichlorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with ®-2-amino-1-methoxyethane in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired ®-1-(2,3-Dichlorophenyl)-2-methoxyethanamine.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2,3-Dichlorophenyl)-2-methoxyethanamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(2,3-Dichlorophenyl)-2-methoxyethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

®-1-(2,3-Dichlorophenyl)-2-methoxyethanamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of ®-1-(2,3-Dichlorophenyl)-2-methoxyethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride
  • ®-2-(2,3-Dichlorophenyl)piperidine

Uniqueness

®-1-(2,3-Dichlorophenyl)-2-methoxyethanamine is unique due to its specific structural features, such as the presence of the methoxy group and the chiral center

Eigenschaften

Molekularformel

C9H11Cl2NO

Molekulargewicht

220.09 g/mol

IUPAC-Name

(1R)-1-(2,3-dichlorophenyl)-2-methoxyethanamine

InChI

InChI=1S/C9H11Cl2NO/c1-13-5-8(12)6-3-2-4-7(10)9(6)11/h2-4,8H,5,12H2,1H3/t8-/m0/s1

InChI-Schlüssel

DDXNTWRIQNMNFE-QMMMGPOBSA-N

Isomerische SMILES

COC[C@@H](C1=C(C(=CC=C1)Cl)Cl)N

Kanonische SMILES

COCC(C1=C(C(=CC=C1)Cl)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.